5-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
The compound “5-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl group at the 1-position and a carboxylic acid group at the 3-position. The 5-position of the pyrazole is connected to a phenyl ring, which is further substituted with a fluoro group at the 5-position and a methoxy group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and phenyl rings, the carboxylic acid group, and the various substituents. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The fluoro group on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the nonpolar phenyl ring could impact its solubility. The exact properties would need to be determined experimentally .Scientific Research Applications
Synthesis and Biological Applications
5-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid belongs to the family of pyrazole carboxylic acids, known for their diverse biological activities. Pyrazole carboxylic acid derivatives are pivotal in medicinal chemistry due to their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. These compounds are fundamental in the synthesis of various biologically active compounds in organic chemistry. The synthesis methods and biological applications of pyrazole carboxylic acid derivatives, including their roles in drug discovery and development, are well-documented and serve as a guide for many scientists in the field (Cetin, 2020).
Fluorinated Compounds in Cancer Treatment
The compound's fluorochemical nature links it to the broader category of fluorinated pyrimidines like 5-Fluorouracil (5-FU), extensively used in cancer treatment. Developments in fluorine chemistry have enhanced the precision of these compounds in cancer therapy. Studies involve exploring the synthesis of these compounds, including methods incorporating radioactive and stable isotopes to study metabolism and biodistribution. Understanding how these fluorinated compounds perturb nucleic acid structure and dynamics is crucial, especially with their established roles in inhibiting thymidylate synthase and other RNA- and DNA-modifying enzymes. This knowledge is pivotal in the era of personalized medicine for more accurate cancer treatment (Gmeiner, 2020).
Chemotherapy and Fluorescence in Gliomas
Interestingly, the presence of fluorine in the compound's structure might relate it to other fluorine-based medications like 5-aminolevulinic acid (5-ALA), known for producing fluorescence in certain cancers. This property is particularly utilized in neurosurgical procedures to visualize tumor margins, aiding in the resection of gliomas. Understanding the mechanism of such fluorogenic medications and their metabolic pathways can guide the development of adjunct therapies to increase intraoperative fluorescence, thus improving surgical outcomes in brain tumor treatments (Traylor et al., 2021).
Environmental Aspects and Microbial Degradation
In the environmental context, compounds containing fluorine, like polyfluoroalkyl chemicals, have been extensively used in industrial and commercial applications. Their environmental persistence and potential to degrade into perfluoroalkyl acids have raised concerns. Understanding the environmental fate, microbial degradation pathways, and potential ecological impacts of such fluorinated compounds is vital for risk assessment and management (Liu & Mejia Avendaño, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-15-10(6-9(14-15)12(16)17)8-5-7(13)3-4-11(8)18-2/h3-6H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJXJAYGMZXGQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=C(C=CC(=C2)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid |
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